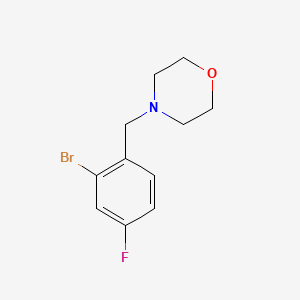

4-(2-Bromo-4-fluorobenzyl)morpholine

Description

BenchChem offers high-quality 4-(2-Bromo-4-fluorobenzyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromo-4-fluorobenzyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-bromo-4-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIHSKPSHQDJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679772 | |

| Record name | 4-[(2-Bromo-4-fluorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086600-40-9 | |

| Record name | 4-[(2-Bromo-4-fluorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(2-Bromo-4-fluorobenzyl)morpholine" synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-(2-Bromo-4-fluorobenzyl)morpholine

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-(2-Bromo-4-fluorobenzyl)morpholine, a valuable intermediate in contemporary drug discovery and development. The morpholine heterocycle is a privileged structure in medicinal chemistry, often incorporated to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1][2] The substituted benzyl moiety provides a versatile scaffold for further chemical elaboration. This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural outline but also the underlying chemical rationale to ensure reproducible and scalable success.

Strategic Approach: Reductive Amination

The synthesis of N-benzylated secondary amines such as 4-(2-Bromo-4-fluorobenzyl)morpholine is most efficiently and selectively achieved through reductive amination . This cornerstone reaction of organic synthesis involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ to the target amine.[3][4]

Causality of Method Selection: Direct alkylation of morpholine with 2-bromo-4-fluorobenzyl bromide, while feasible, presents a significant risk of quaternary ammonium salt formation (over-alkylation), leading to complex purification challenges and reduced yields. Reductive amination elegantly circumvents this issue by proceeding through a controlled, stepwise mechanism that ensures mono-alkylation.[4]

The chosen pathway for this synthesis is the reaction between 2-Bromo-4-fluorobenzaldehyde and morpholine, followed by reduction with a selective hydride reagent.

Reaction Scheme

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Bromo-4-fluorobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-(2-Bromo-4-fluorobenzyl)morpholine is a substituted benzylmorpholine derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its unique structural features, including the morpholine ring, a known pharmacophore that can enhance aqueous solubility and metabolic stability, and a halogenated benzyl group, which can modulate lipophilicity and provide sites for further chemical modification, make it a compound of significant interest. Understanding the physicochemical properties of this molecule is paramount for its effective utilization in the synthesis of novel bioactive compounds and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the key physicochemical properties of 4-(2-Bromo-4-fluorobenzyl)morpholine, including its structural characteristics, lipophilicity, ionization constant (pKa), and thermal properties. Where experimental data for the target molecule is not publicly available, we provide estimations based on closely related analogs and robust theoretical models. This guide also outlines detailed, field-proven experimental protocols for the determination of these properties, offering a practical framework for researchers.

Introduction: The Significance of 4-(2-Bromo-4-fluorobenzyl)morpholine in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic resistance. The morpholine nitrogen is basic, allowing for salt formation to further enhance aqueous solubility.[2] The introduction of a 2-bromo-4-fluorobenzyl substituent to the morpholine nitrogen creates a molecule with a distinct combination of properties. The bromine and fluorine atoms on the phenyl ring influence the electronic environment and lipophilicity of the molecule, and the bromine atom can serve as a handle for cross-coupling reactions to generate further chemical diversity.

This guide will delve into the critical physicochemical parameters that govern the behavior of 4-(2-Bromo-4-fluorobenzyl)morpholine, providing both theoretical understanding and practical methodologies for their assessment.

Structural and Molecular Properties

The foundational properties of a molecule are its structure and molecular weight, which are essential for its identification and for any further characterization.

| Property | Value | Source |

| IUPAC Name | 4-((2-Bromo-4-fluorophenyl)methyl)morpholine | - |

| Molecular Formula | C₁₁H₁₃BrFNO | [3] |

| Molecular Weight | 274.13 g/mol | [3] |

| Monoisotopic Mass | 273.01645 Da | [4] |

| CAS Number | 338454-98-1 | [3] |

| Canonical SMILES | C1COCCN1CC2=C(C=C(C=C2)F)Br | - |

| Physical Form | Solid | [3] |

Synthesis Pathway

A plausible synthetic route to 4-(2-Bromo-4-fluorobenzyl)morpholine involves the nucleophilic substitution of 2-bromo-4-fluorobenzyl bromide with morpholine. The precursor, 2-bromo-4-fluorobenzyl bromide, can be synthesized from p-toluidine through a multi-step process involving nitration, diazotization, bromination, reduction, another diazotization with fluorination, and finally radical bromination of the methyl group.[5]

Caption: Plausible synthetic route to 4-(2-Bromo-4-fluorobenzyl)morpholine.

Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). A predicted XlogP of 2.2 is available for 4-(2-Bromo-4-fluorobenzyl)morpholine.[4]

| Parameter | Value | Method | Source |

| XlogP | 2.2 | Predicted | [4] |

| LogP (isomer) | ~2.8 | Predicted | Benchchem |

Note: The LogP of the isomer 4-(4-Bromo-2-fluorobenzyl)morpholine is provided for comparison.

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining LogP.

Caption: Workflow for the determination of LogP using the shake-flask method.

Protocol:

-

Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.

-

Prepare a stock solution of 4-(2-Bromo-4-fluorobenzyl)morpholine in the water-saturated octanol.

-

Add a known volume of the stock solution to a known volume of the octanol-saturated water in a separatory funnel.

-

Shake the funnel for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

-

Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Carefully withdraw aliquots from both the octanol and aqueous layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Ionization Constant (pKa)

The pKa of a molecule indicates its acidity or basicity and is crucial for understanding its solubility, absorption, and receptor interactions at different physiological pH values. The morpholine nitrogen in 4-(2-Bromo-4-fluorobenzyl)morpholine is basic. The pKa of the parent morpholine is approximately 8.5.[6] The electron-withdrawing effects of the substituted benzyl group are expected to slightly decrease the basicity of the morpholine nitrogen.

| Parameter | Estimated Value | Basis for Estimation |

| pKa | 7.5 - 8.5 | Based on the pKa of morpholine and the electronic effects of the substituent. |

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Accurately weigh a sample of 4-(2-Bromo-4-fluorobenzyl)morpholine and dissolve it in a suitable solvent (e.g., water or a water/methanol mixture).

-

Acidify the solution to a pH below the expected pKa using a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence point is the point of maximum slope on the curve. The half-equivalence point is at half the volume of the titrant required to reach the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.[7][8][9]

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide information about the purity of a compound and the strength of its intermolecular forces. As 4-(2-Bromo-4-fluorobenzyl)morpholine is a solid, its melting point is a key characteristic.[3]

| Property | Estimated Value | Basis for Estimation |

| Melting Point | 42-43 °C | Based on the melting point of the isomer 4-(4-Bromo-3-fluorobenzyl)morpholine.[10] |

| Boiling Point | > 300 °C | Based on the predicted boiling point of the isomer 4-(4-Bromo-3-fluorobenzyl)morpholine (308.4±37.0 °C) and the experimental boiling point of 4-(4-Bromobenzyl)morpholine (313.2°C).[10][11] |

Experimental Determination of Melting Point

The melting point is typically determined using a capillary melting point apparatus.

Protocol:

-

Finely powder a small sample of the crystalline solid.

-

Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of a melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound. A narrow melting point range (typically < 2 °C) is indicative of a pure compound.

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the disubstituted benzene ring, a singlet for the benzylic methylene protons, and two multiplets for the methylene protons of the morpholine ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, the benzylic carbon, and the two distinct carbons of the morpholine ring. The carbon directly attached to the fluorine will exhibit a large coupling constant (¹JCF).

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage in the morpholine ring, and C-N stretching. The C-Br and C-F stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns would likely involve cleavage of the benzyl-morpholine bond.

Safety and Handling

Based on available safety data for related compounds, 4-(2-Bromo-4-fluorobenzyl)morpholine should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of 4-(2-Bromo-4-fluorobenzyl)morpholine. While experimental data for some properties of this specific molecule are not publicly available, we have provided well-founded estimations based on structurally similar compounds and outlined the standard, validated experimental protocols for their determination. A thorough understanding and experimental validation of these properties are critical for any researcher or scientist working with this versatile building block in the pursuit of novel therapeutics.

References

- International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, France.

-

MySkinRecipes. (n.d.). 4-(4-Bromobenzyl)morpholine. Retrieved February 4, 2026, from [Link]

-

Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved February 4, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(4-bromo-2-fluorobenzyl)morpholine (C11H13BrFNO). Retrieved February 4, 2026, from [Link]

- Vashist, N., Sambi, S. S., Kumar, P., & Narasimhan, B. (2015). Development of QSAR for antimicrobial activity of substituted benzimidazoles. Drug research, 65(5), 225–230.

-

Wikipedia. (n.d.). Morpholine. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2008). QSAR analysis of substituted benzylideneacetophenones as lipid peroxidation inhibitors. Retrieved February 4, 2026, from [Link]

- The predictivity of QSARs for toxicity: Recommendations for improving model performance. (2024).

- AMINOMETHYL-4-(4-FLU0ROBENZYL)MORPHOLINE. (1994). HETEROCYCLES, 38(5), 1033-1042.

- Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). (2021). Journal of Chemical and Pharmaceutical Research, 13(3), 1-11.

- New 4-(Morpholin-4-Yl)

- Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. (2025).

- Williams, R. (2004).

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved February 4, 2026, from [Link]

- QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. (2022). Pharmaceuticals, 15(6), 666.

- Google Patents. (1995). CN1115781A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Retrieved February 4, 2026, from [Link]

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal research reviews, 39(5), 1772–1809.

- A review on pharmacological profile of Morpholine derivatives. (2015). Journal of Applied Pharmaceutical Science, 5(5), 126-132.

-

University of Calgary. (n.d.). Melting point determination. Retrieved February 4, 2026, from [Link]

-

NIST. (n.d.). Morpholine, 4-(2-methyl-1-propenyl)-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

-

DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Retrieved February 4, 2026, from [Link]

-

YouTube. (2020, August 12). How to find pKa and Ka from a Titration Curve. Retrieved February 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved February 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. Retrieved February 4, 2026, from [Link]

-

YouTube. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved February 4, 2026, from [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-Bromo-2-fluorobenzyl)morpholine AldrichCPR 338454-98-1 [sigmaaldrich.com]

- 4. PubChemLite - 4-(4-bromo-2-fluorobenzyl)morpholine (C11H13BrFNO) [pubchemlite.lcsb.uni.lu]

- 5. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 6. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-(4-broMo-3-fluorobenzyl)Morpholine CAS#: 897016-96-5 [m.chemicalbook.com]

- 10. 4-(4-Bromobenzyl)morpholine [myskinrecipes.com]

- 11. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]

Introduction: The Imperative of Unambiguous Structure Elucidation in Drug Discovery

An In-Depth Technical Guide to the Structure Elucidation of 4-(2-Bromo-4-fluorobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The compound 4-(2-Bromo-4-fluorobenzyl)morpholine is a key intermediate in the synthesis of various bioactive molecules, making its structural integrity a matter of paramount importance. This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of this compound, moving beyond a simple checklist of techniques to offer a strategic, field-proven workflow. As a self-validating system, the convergence of data from multiple orthogonal analytical techniques provides the highest degree of confidence in the assigned structure.

The Strategic Workflow: An Integrated Approach

The structure elucidation of a novel or key synthetic intermediate like 4-(2-Bromo-4-fluorobenzyl)morpholine is not a linear process but rather an integrated puzzle where each piece of analytical data informs and corroborates the others. The workflow presented herein is designed to be a self-validating loop, ensuring the highest level of scientific rigor.

Caption: A logical workflow for the elucidation of complex molecular structures.

Elemental Analysis: The Foundation of Molecular Formula

The first step in the characterization of any new compound is to establish its elemental composition. This provides the empirical formula and, in conjunction with mass spectrometry, the definitive molecular formula. For 4-(2-Bromo-4-fluorobenzyl)morpholine, the expected molecular formula is C₁₁H₁₃BrFNO.

Expected Elemental Composition

| Element | Symbol | Atomic Weight | Theoretical Percentage |

| Carbon | C | 12.011 | 48.19% |

| Hydrogen | H | 1.008 | 4.78% |

| Bromine | Br | 79.904 | 29.15% |

| Fluorine | F | 18.998 | 6.93% |

| Nitrogen | N | 14.007 | 5.11% |

| Oxygen | O | 15.999 | 5.84% |

Experimental Protocol: CHN Combustion Analysis

Combustion analysis is a robust and widely used technique for determining the percentages of carbon, hydrogen, and nitrogen in an organic compound[1][2].

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, pure compound into a tin capsule.

-

Instrument Calibration: Calibrate the CHN analyzer using a certified standard, such as acetanilide.

-

Analysis: The sample is combusted in a pure oxygen environment at a high temperature (typically around 900-1000°C). The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

-

Data Interpretation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight. The experimental percentages should be within ±0.4% of the theoretical values to confirm the elemental composition.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pathway

High-resolution mass spectrometry (HRMS) is indispensable for determining the accurate molecular weight of a compound, which, in turn, confirms the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through controlled fragmentation.

Expected High-Resolution Mass Spectrum

For 4-(2-Bromo-4-fluorobenzyl)morpholine, the protonated molecule ([M+H]⁺) is expected to be observed in positive ion mode electrospray ionization (ESI). The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks separated by 2 m/z units of nearly equal intensity.

| Ion | Calculated m/z ([M+H]⁺) for C₁₁H₁₄BrFNO⁺ |

| [M(⁷⁹Br)+H]⁺ | 274.0242 |

| [M(⁸¹Br)+H]⁺ | 276.0222 |

Predicted Fragmentation Pattern (MS/MS)

The fragmentation of protonated benzylamines is well-documented and typically involves cleavage of the benzylic C-N bond[3][4]. The primary fragmentation pathways for 4-(2-Bromo-4-fluorobenzyl)morpholine are predicted to be:

Sources

- 1. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]

- 2. researchgate.net [researchgate.net]

- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Morpholine Derivatives

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, has emerged as a cornerstone in modern drug discovery.[1][2][3] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa value that enhances aqueous solubility and brain permeability, make it an attractive scaffold for medicinal chemists.[4][5] The morpholine ring is not merely a passive carrier; it actively contributes to the biological activity of molecules by engaging in crucial molecular interactions with target proteins like kinases, modulating pharmacokinetic properties, and serving as a versatile synthetic building block.[3][5][6][7] This guide provides a comprehensive exploration of the diverse biological activities of morpholine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their therapeutic potential.

The utility of the morpholine moiety is vast, spanning applications in pharmaceuticals as anticancer, antimicrobial, anti-inflammatory, and CNS-active agents, as well as in the agrochemical industry as fungicides and herbicides.[3][8] Its incorporation into a lead compound can significantly improve potency, selectivity, and overall drug-like properties, justifying its classification as a "privileged structure".[5][7]

Caption: Core structure and properties of the morpholine scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

The proliferation of cancer cells is often driven by aberrant signaling pathways. Morpholine derivatives have been extensively developed as potent anticancer agents that target the protein kinases driving these pathways, particularly in the context of multi-drug resistance.[9]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which morpholine derivatives exert their anticancer effects is through the inhibition of critical cell signaling kinases. The PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways are central regulators of cell growth, proliferation, and survival, and their overactivation is a hallmark of many cancers.[9]

-

PI3K/mTOR Inhibition: Many potent anticancer morpholine derivatives are designed as inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4] The morpholine ring plays a direct role in binding to the ATP-binding site of these kinases. For instance, in several PI3K inhibitors, the oxygen atom of the morpholine ring forms a key hydrogen bond with the hinge region residue Val882, a critical interaction for potent inhibition.[4] Compounds like PQR309 (bimiralisib) feature two morpholine groups, one to interact with the hinge and a second to enhance solubility and interact with other key residues, leading to dual PI3K/mTOR inhibition.[4]

-

Topoisomerase II Inhibition: Some morpholine derivatives have been shown to target topoisomerase II, an enzyme crucial for managing DNA tangles during replication.[10] By inhibiting this enzyme, these compounds prevent cancer cells from properly replicating their DNA, leading to cell cycle arrest and apoptosis. Molecular docking studies have revealed that derivatives can bind effectively within the enzyme's active site, with binding energies indicating strong affinity.[10]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the morpholine scaffold has yielded key insights into the structural requirements for potent anticancer activity:

-

Substitution Position: The introduction of alkyl substitutions at the C-3 position of the morpholine ring can lead to an increase in anticancer activity.[3]

-

Bridged Morpholines: Bridged morpholine moieties, such as 3,5-ethylene bridged structures, can penetrate deeper into the binding pocket of mTOR, resulting in highly potent and selective inhibitors.[3]

-

Aromatic Substituents: Attaching aromatic rings containing halogen groups (e.g., chloro, fluoro) to the morpholine nucleus often enhances cytotoxic activity against cancer cell lines like HepG2.[3]

-

Quinazoline Hybrids: Hybrid molecules combining morpholine with a quinazoline ring are crucial for activity. SAR studies indicate that trifluoromethoxy and methoxy substitutions on specific positions of the quinazoline ring are important for potency.[3]

Data Presentation: Cytotoxic Activity

The efficacy of novel morpholine derivatives is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxic potential.

| Compound ID | Target Cell Line | IC50 (μM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [11] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [11] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [11] | |

| AK-10 | A549 (Lung) | - | [11] |

| MCF-7 (Breast) | - | [11] | |

| SHSY-5Y (Neuroblastoma) | - | [11] | |

| M2 | MDA-MB-231 (Breast) | 88.27 µg/mL | [10] |

| M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | [10] |

Note: Data for AK-10 was noted as significant but specific values were not provided in the abstract. Conversion of µg/mL to µM requires molecular weight.

Experimental Protocol: Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

This protocol provides a robust and reproducible method for assessing the cytotoxic effects of morpholine derivatives on adherent cancer cell lines. The SRB assay measures cell density based on the measurement of cellular protein content.

Causality Statement: The choice of the SRB assay is based on its high linearity, sensitivity, and stable colorimetric endpoint, which is independent of metabolic activity, unlike tetrazolium-based assays. This provides a more direct measure of cell death and growth inhibition.

Protocol Steps:

-

Cell Seeding:

-

Trypsinize and count cells from a logarithmic growth phase culture.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Rationale: This density ensures cells are in an exponential growth phase during the experiment and do not become over-confluent in control wells.

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test morpholine derivative in DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. The final DMSO concentration should be <0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions.

-

Self-Validation: Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Also, include "time zero" wells that will be fixed immediately after treatment to represent the starting cell population.

-

Incubate for 72 hours.

-

Rationale: A 72-hour incubation period is typically sufficient to observe the effects of compounds that may act at different phases of the cell cycle.

-

-

Cell Fixation:

-

Gently remove the treatment medium.

-

Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.

-

Incubate at 4°C for 1 hour.

-

Rationale: TCA fixes the cells by precipitating proteins and macromolecules to the plate bottom, ensuring that all cellular protein is retained for staining.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

-

Stain at room temperature for 30 minutes.

-

Rationale: SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions, providing a measure of total biomass.

-

-

Solubilization and Reading:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Shake the plate on a gyratory shaker for 10 minutes.

-

Read the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition using the formula: [(Abs_control - Abs_test) / (Abs_control - Abs_time_zero)] * 100.

-

Plot the percentage of inhibition against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

-

Antimicrobial Activity: A Diverse Arsenal

Morpholine derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][12] This makes them valuable scaffolds for developing new treatments for infectious diseases.

Mechanism of Action

-

Antibacterial: The antibacterial mechanism of some morpholine derivatives, such as the approved drug Linezolid, involves the inhibition of bacterial protein synthesis.[13] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a unique mechanism that reduces cross-resistance with other antibiotic classes.[13]

-

Antifungal: In fungi, morpholine-based drugs like Amorolfine target the ergosterol biosynthesis pathway. Specifically, they inhibit two enzymes, Δ14-reductase and Δ7-Δ8-isomerase. This dual inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[14] Acquiring resistance is more difficult for the pathogen as it would require mutations in two different genes.[14]

SAR and Bioactive Examples

-

A morpholine derivative (compound 3 in a referenced study) showed a broad spectrum of antibacterial action, with high inhibitory activity against 82.83% of tested bacterial strains.[12]

-

For antimycobacterial activity, a 1,2,4-triazole derivative containing morpholine and pyridine nuclei (compound 12) was highly active against Mycobacterium smegmatis with a MIC value of 15.6 μg/mL.[13]

-

Incorporating silicon into the morpholine structure (sila-morpholines) has been shown to increase metabolic stability and efficacy against pathogenic fungi, with some compounds showing better activity than fluconazole and amorolfine.[14]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Target Organism | MIC (μg/mL) | Reference |

| Compound 3 | Enterococcus hirae | 3.125 | [12] |

| Escherichia coli | 12.5 | [12] | |

| Compound 12 | Mycobacterium smegmatis | 15.6 | [13] |

| Compound 8 | Various Microorganisms | Active | [13] |

| Sila-Morpholine 24 | Various Fungi | Better than Fluconazole | [14] |

Central Nervous System (CNS) Activity

The unique properties of the morpholine ring, particularly its ability to improve blood-brain barrier (BBB) permeability, make it a valuable component in the design of drugs targeting the CNS.[4][15] These derivatives are being explored for roles in treating neurodegenerative diseases, mood disorders, and CNS tumors.[4][16]

Mechanism of Action in Neurodegeneration

In the context of neurodegenerative diseases like Alzheimer's, morpholine derivatives are designed to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[15]

-

AChE Inhibition: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

-

MAO Inhibition: Inhibition of MAO-B can prevent the breakdown of dopamine and reduce oxidative stress, both of which are implicated in Parkinson's disease. Some morpholine-based chalcones are potent dual inhibitors of both MAO-B and AChE.[15]

SAR Insights for CNS Activity

Replacing other heterocyclic rings with morpholine has been shown to significantly enhance biological activity. For example, substituting a pyrrolidine ring with a morpholine ring in coumarin hybrids resulted in a dramatic increase in both AChE and MAO-B inhibition.[15] The morpholine ring's ability to engage in interactions within the entrance cavity of enzymes can correctly orient the rest of the molecule within the active site, enhancing potency.[4]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

-

Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Morpholine Derivatives in Agrochemical Discovery and Development. (2023). Journal of Agricultural and Food Chemistry. Retrieved February 4, 2026, from [Link]

-

Some active anti-parasitic agents of morpholine derivatives. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). World Journal of Biology Pharmacy and Health Sciences. Retrieved February 4, 2026, from [Link]

-

Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen. Retrieved February 4, 2026, from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved February 4, 2026, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. Retrieved February 4, 2026, from [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved February 4, 2026, from [Link]

-

Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. (2026). ACS Omega. Retrieved February 4, 2026, from [Link]

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Retrieved February 4, 2026, from [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. Retrieved February 4, 2026, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved February 4, 2026, from [Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. (n.d.). Organic Letters. Retrieved February 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

"4-(2-Bromo-4-fluorobenzyl)morpholine" molecular weight and formula

Advanced Scaffold Characterization & Synthetic Methodology

Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 4-(2-Bromo-4-fluorobenzyl)morpholine represents a "privileged structure" intermediate.[1] Its utility extends beyond a simple building block; it serves as a bifunctional lynchpin in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]

The "Why" Behind the Molecule:

-

The 2-Bromo Handle: Located at the ortho position, the bromine atom is sterically primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows researchers to rapidly elaborate the core into complex biaryl systems often found in oncology drugs.[1]

-

The 4-Fluoro Substituent: The fluorine atom at the para position blocks metabolic oxidation (CYP450 mediated) at the most reactive site of the benzyl ring, significantly enhancing the in vivo half-life of the final drug candidate.[1]

-

The Morpholine Ring: A classic solubilizing group that improves the pharmacokinetic profile (LogP modulation) and hydrogen-bonding potential of the parent molecule.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The following data constitutes the definitive identification matrix for this compound.

| Parameter | Specification |

| IUPAC Name | 4-[(2-Bromo-4-fluorophenyl)methyl]morpholine |

| Common Name | 4-(2-Bromo-4-fluorobenzyl)morpholine |

| CAS Registry Number | 1086600-40-9 |

| Molecular Formula | C₁₁H₁₃BrFNO |

| Molecular Weight | 274.13 g/mol |

| Exact Mass | 273.0165 |

| SMILES | FC1=CC=C(C(Br)=C1)CN2CCOCC2 |

| Appearance | Off-white to pale yellow solid (low melting) or oil |

| Solubility | Soluble in DCM, Methanol, DMSO; Insoluble in Water |

Validated Synthetic Protocol

Methodology: Nucleophilic Substitution (N-Alkylation) Rationale: While reductive amination is possible, direct alkylation using the benzyl bromide is preferred for scale-up due to the high reactivity of the benzylic halide and the avoidance of unstable aldehyde intermediates.[1]

Reaction Scheme Visualization

Figure 1: One-step alkylation pathway via SN2 mechanism.

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-fluorobenzyl bromide (1.0 equiv) in anhydrous Acetonitrile (MeCN) (10 volumes).

-

Scientist's Note: MeCN is chosen over DMF to simplify workup; MeCN can be evaporated easily, whereas DMF requires aqueous washing which may form emulsions.[1]

-

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 equiv) to the solution. Ensure the base is finely powdered to maximize surface area.[1]

-

Nucleophile Addition: Dropwise add Morpholine (1.2 equiv) over 10 minutes.

-

Reaction: Stir the heterogeneous mixture vigorously at Room Temperature (20–25°C) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes).

Quality Control & Characterization

Trust in a chemical scaffold relies on rigorous structural verification.[1] The following criteria define a "Pass" for this material.

NMR Interpretation Logic

The ¹H NMR spectrum in CDCl₃ will exhibit distinct diagnostic signals:

-

Aromatic Region (6.9 – 7.4 ppm):

-

Benzylic Methylene (~3.5 – 3.6 ppm):

-

A sharp singlet (2H). This confirms the benzyl group is intact and attached to the nitrogen.[1]

-

-

Morpholine Ring (~2.4 ppm and ~3.7 ppm):

QC Decision Tree

Figure 2: Quality Control decision logic for batch release.

Handling & Safety (EHS)

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The morpholine nitrogen is prone to oxidation over extended periods if exposed to air.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust or vapors.[1]

References

-

Kourounakis, A., et al. (2020).[1][2] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Morpholine Derivatives. Retrieved from [Link]

Sources

Structural Characterization and Synthetic Utility of 4-(2-Bromo-4-fluorobenzyl)morpholine in Medicinal Chemistry

Executive Summary & Nomenclature Identity

4-(2-Bromo-4-fluorobenzyl)morpholine is a high-value pharmacophore intermediate used extensively in fragment-based drug discovery (FBDD). Its structural utility lies in its "orthogonal functionality": the morpholine ring improves aqueous solubility and metabolic stability, the fluorine atom blocks para-metabolic oxidation, and the bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura).

Nomenclature Hierarchy

To ensure global regulatory compliance and database interoperability, the following nomenclature standards must be applied:

| Standard | Name / Identifier | Context |

| IUPAC (Systematic) | 4-[(2-bromo-4-fluorophenyl)methyl]morpholine | Preferred for patent filings and regulatory submissions. |

| Common / Semi-systematic | 4-(2-bromo-4-fluorobenzyl)morpholine | Standard in commercial catalogs and laboratory notebooks. |

| CAS Registry Number | 1086600-40-9 | Unique identifier for the specific 2-bromo-4-fluoro isomer.[1] |

| Isomer Warning | Distinct from 4-(4-bromo-2-fluorobenzyl)morpholine (CAS 338454-98-1) | CRITICAL: Do not confuse with the regioisomer where halogens are swapped. |

Structural Logic Diagram

The following diagram illustrates the numbering priority that dictates the IUPAC name, highlighting the benzyl-morpholine connectivity.

Figure 1: Structural decomposition of the IUPAC naming logic. The benzene ring is numbered starting from the alkyl attachment point.

Synthetic Methodology: Validated Protocol

While reductive amination (Benzaldehyde + Morpholine) is possible, the Nucleophilic Substitution (SN2) pathway using 2-bromo-4-fluorobenzyl bromide is preferred for scale-up due to cleaner impurity profiles and the avoidance of unstable aldehyde intermediates.

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-(2-bromo-4-fluorobenzyl)morpholine via SN2 alkylation.

Reagents & Stoichiometry[2][3]

-

Substrate: 2-Bromo-4-fluorobenzyl bromide (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) – Acts as an HCl scavenger.

-

Solvent: Acetonitrile (ACN) or DMF (anhydrous).

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Finkelstein acceleration.

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with 2-bromo-4-fluorobenzyl bromide (1.0 eq) and anhydrous Acetonitrile (10 mL/g).

-

Base Addition: Add K₂CO₃ (2.0 eq) and KI (0.1 eq). Stir the suspension at room temperature for 10 minutes.

-

Nucleophile Addition: Dropwise add Morpholine (1.2 eq) over 15 minutes. Note: Exothermic reaction; maintain temperature <30°C.

-

Reaction: Heat to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Endpoint: Disappearance of benzyl bromide starting material.

-

-

Workup:

-

Cool to room temperature.[2] Filter off inorganic salts (KBr/KCl).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) or recrystallization from Ethanol.

Reaction Workflow Diagram

Figure 2: Process flow for the SN2 synthesis of the target compound.

Physicochemical & Analytical Profile

Reliable characterization is essential for establishing this compound as a building block.

| Property | Value / Description | Significance |

| Molecular Formula | C₁₁H₁₃BrFNO | |

| Molecular Weight | 274.13 g/mol | Ideal fragment size (MW < 300) for growing drug leads. |

| Mass Spec (ESI) | [M+H]⁺ = 274.0 / 276.0 | Characteristic 1:1 doublet due to ⁷⁹Br/⁸¹Br isotopes. |

| ¹H NMR (CDCl₃) | δ ~3.55 (s, 2H, benzylic) | Diagnostic singlet confirming the N-CH₂-Ar bond formation. |

| LogP (Predicted) | ~2.2 | Moderate lipophilicity; good membrane permeability. |

| pKa (Base) | ~7.8 (Morpholine N) | Predominantly ionized at physiological pH (solubility aid). |

Expert Insight: The presence of the Bromine isotope pattern (1:1 ratio at M and M+2) in Mass Spectrometry is the primary confirmation tool during synthesis. If you do not see this "twin peak," you have likely lost the bromine (e.g., via accidental hydrodehalogenation).

Medicinal Chemistry Utility

This molecule is not usually a final drug but a high-value Intermediate . Its design incorporates three strategic elements for drug hunters:

-

Metabolic Blocking (Fluorine): The fluorine at the para-position (C-4) blocks the primary site of Cytochrome P450 oxidative metabolism, significantly extending the half-life of the scaffold compared to a non-fluorinated benzyl group.

-

Solubility Enhancement (Morpholine): The morpholine ring acts as a polar solubilizing group. It lowers the LogP and provides a hydrogen bond acceptor, often resolving "brick dust" solubility issues in lipophilic drug candidates.

-

Synthetic Handle (Bromine): The ortho-bromine is sterically crowded but highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). This allows the entire "Fluorobenzyl-Morpholine" unit to be snapped onto a heteroaryl core.

Pathway: From Intermediate to Lead

The diagram below visualizes how this specific building block is utilized in a divergent synthesis campaign.

Figure 3: Divergent synthesis utility. The Bromine atom serves as the "exit vector" for library expansion.

Safety & Handling (MSDS Summary)

-

Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H302 (Harmful if swallowed).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The benzylic amine is susceptible to slow oxidation over months if exposed to air.

-

Isomerism: Always verify the Certificate of Analysis (CoA) to ensure the Br is at the ortho position (2-Br), not para (4-Br), as this drastically alters the 3D shape and binding affinity.

References

-

PubChem. (n.d.).[4] Compound Summary for CID 21914503: 4-(4-bromo-2-fluorobenzyl)morpholine.[5] Link(Note: Used for spectral property comparison of the isomer class).

-

Sigma-Aldrich. (2024). Product Specification: 4-(2-Bromo-4-fluorobenzyl)morpholine. Link

-

Tzara, A., et al. (2020).[6] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Link

-

BLD Pharm. (2024). Chemical Property Sheet: CAS 1086600-40-9. Link

Sources

- 1. 1086600-40-9|4-(2-Bromo-4-fluorobenzyl)morpholine|BLD Pharm [bldpharm.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Morpholine synthesis [organic-chemistry.org]

- 4. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-(4-bromo-2-fluorobenzyl)morpholine (C11H13BrFNO) [pubchemlite.lcsb.uni.lu]

- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(2-Bromo-4-fluorobenzyl)morpholine: A Privileged Scaffold for Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 4-(2-Bromo-4-fluorobenzyl)morpholine has emerged as a highly valuable and versatile scaffold, ingeniously combining key structural motifs that address multiple drug design challenges simultaneously. This guide provides an in-depth technical analysis of this building block, elucidating the synergistic contributions of its morpholine and substituted benzyl components. We will explore its synthesis, physicochemical properties, and strategic applications, with a focus on its role in constructing complex molecules, particularly kinase inhibitors. Detailed, field-tested protocols for its synthesis and subsequent derivatization via Suzuki-Miyaura cross-coupling are provided to empower researchers in their drug discovery endeavors.

The Strategic Value of a Bifunctional Building Block

The efficacy of 4-(2-Bromo-4-fluorobenzyl)morpholine stems from the intelligent fusion of two medicinally significant moieties: the morpholine ring and the 2-bromo-4-fluorobenzyl group. This combination provides a unique confluence of properties that medicinal chemists can leverage to optimize drug candidates.

-

The Morpholine Moiety: A Pharmacokinetic Enhancer The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic profile of a drug candidate.[1][2][3] Its presence often confers improved aqueous solubility, metabolic stability, and bioavailability.[4] The nitrogen atom is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, allowing for favorable interactions with biological targets and improved physicochemical properties.[5] In drug development for the central nervous system (CNS), the morpholine ring's balanced lipophilic-hydrophilic character can be crucial for permeability across the blood-brain barrier.[5]

-

The 2-Bromo-4-fluorobenzyl Group: A Handle for Potency and Synthesis This substituted aromatic ring provides two critical features for molecular elaboration and optimization:

-

Fluorine Atom: The incorporation of fluorine is a well-established strategy in drug design.[6] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electronic interactions, and modulate lipophilicity to improve cell permeability.[7][8]

-

Bromine Atom: The ortho-positioned bromine atom serves as a versatile synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7] This allows for the systematic and efficient exploration of the chemical space around the core scaffold, which is fundamental to refining structure-activity relationships (SAR).

-

The specific ortho-bromo, para-fluoro substitution pattern provides distinct, non-overlapping vectors for chemical modification, making it a powerful tool for generating diverse molecular libraries.

Physicochemical Data & Synthesis

A clear understanding of the building block's fundamental properties and a reliable synthetic route are essential for its effective application.

Core Properties

| Property | Value |

| IUPAC Name | 4-(2-Bromo-4-fluorobenzyl)morpholine |

| Molecular Formula | C₁₁H₁₃BrFNO |

| Molecular Weight | 274.13 g/mol |

| CAS Number | 1017786-21-9 |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |

Synthesis Workflow

The most direct and reliable synthesis of 4-(2-Bromo-4-fluorobenzyl)morpholine is achieved via the nucleophilic substitution of 2-bromo-4-fluorobenzyl bromide with morpholine. The benzyl bromide precursor is readily synthesized from commercially available 2-fluoro-4-bromotoluene through a radical bromination reaction.[9]

Caption: Synthetic pathway for 4-(2-Bromo-4-fluorobenzyl)morpholine.

Experimental Protocol: Synthesis of 4-(2-Bromo-4-fluorobenzyl)morpholine

This protocol describes a self-validating system for the reliable synthesis and purification of the title compound.

Materials:

-

2-Bromo-4-fluorobenzyl bromide (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-bromo-4-fluorobenzyl bromide (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

-

Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of morpholine (1.2 eq) at room temperature.

-

Reaction Monitoring (Self-Validation): Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The reaction is complete when the starting benzyl bromide spot (visualized under UV light) is fully consumed (typically 4-6 hours).

-

Work-up: Filter the reaction mixture to remove the inorganic salts (K₂CO₃). Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Extraction: Redissolve the crude oil in Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane (e.g., 10% to 40%).

-

Validation: Combine the pure fractions and concentrate to afford 4-(2-Bromo-4-fluorobenzyl)morpholine as an off-white solid. Confirm identity and purity (>98%) using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Synthesis

The true value of 4-(2-Bromo-4-fluorobenzyl)morpholine is demonstrated in its application as a key intermediate in multi-step syntheses. Kinase inhibitors are a prominent class of therapeutics where this building block is particularly relevant, as they often require a solubilizing group (morpholine) and a scaffold for building complex aromatic systems.[10][11][12][13]

The bromine atom is an ideal launchpad for Suzuki-Miyaura cross-coupling, a cornerstone reaction for C-C bond formation in drug discovery. This allows for the introduction of diverse aryl or heteroaryl groups, enabling extensive SAR exploration.

Suzuki-Miyaura Coupling Workflow

The following workflow illustrates the strategic use of our building block to synthesize a more complex biaryl-morpholine conjugate, a common core in many kinase inhibitors.

Caption: Suzuki coupling using the title building block.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a robust method for coupling the building block with a representative boronic acid.

Materials:

-

4-(2-Bromo-4-fluorobenzyl)morpholine (1.0 eq)

-

Pyridine-4-boronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Diatomaceous Earth (e.g., Celite®)

Procedure:

-

Reaction Setup: To a microwave vial or Schlenk flask, add 4-(2-Bromo-4-fluorobenzyl)morpholine (1.0 eq), pyridine-4-boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of Na₂CO₃ (3.0 eq) in a 4:1 ratio (dioxane:water).

-

Degassing (Self-Validation): Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Heating and Monitoring: Heat the reaction to 90 °C with vigorous stirring. Monitor progress by LC-MS until the starting material is consumed (typically 2-4 hours). The appearance of the desired product mass and disappearance of the starting material validates reaction progress.

-

Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography or preparative HPLC to yield the final biaryl product.

Conclusion and Future Outlook

4-(2-Bromo-4-fluorobenzyl)morpholine is more than a simple chemical reagent; it is a strategically designed building block that offers a pre-packaged solution to common challenges in medicinal chemistry. It provides a robust scaffold that combines a proven pharmacokinetic-enhancing moiety with a synthetically versatile handle for rapid library generation and SAR exploration. Its utility in constructing complex heterocyclic systems, particularly for targets like protein kinases, makes it an indispensable tool for drug development professionals. As the demand for novel, highly specific, and bioavailable therapeutics continues to grow, the adoption of such well-designed, multifunctional building blocks will be increasingly critical to accelerating the discovery pipeline.

References

- Benchchem. (n.d.). 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid | 1307552-06-2.

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. RSC Publishing. Retrieved from [Link]

-

Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology, 14(2), 102-111. Retrieved from [Link]

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Chemistry – A European Journal. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library. Retrieved from [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.

-

RSC Medicinal Chemistry. (2023). RESEARCH ARTICLE. RSC Publishing. Retrieved from [Link]

-

Heterocycles. (1994). AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE. Heterocycles, 38(5). Retrieved from [Link]

- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

-

National Center for Biotechnology Information. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Importance of Fluorine in Benzazole Compounds. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

-

MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

-

Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Flurbiprofen analogs and methods of use in treating cancer - Patent US-8575170-B2. Retrieved from [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

- Google Patents. (n.d.). EP2604600A1 - Isatin derivatives and their use in therapy.

-

PubChem. (n.d.). Chemical compounds - Patent US-7309790-B2. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. nbinno.com [nbinno.com]

- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Privileged Framework for Targeting Key Pathological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered saturated heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have established it as a valuable scaffold in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets modulated by morpholine-containing compounds, with a focus on oncology, neurodegenerative disorders, and infectious diseases. We will delve into the mechanistic basis of these interactions, supported by structural insights and structure-activity relationship (SAR) studies. Furthermore, this guide will present detailed experimental protocols for the evaluation of morpholine derivatives against their respective targets, aiming to equip researchers with the practical knowledge to advance the discovery and development of novel morpholine-based therapeutics.

The Privileged Nature of the Morpholine Scaffold

The morpholine moiety is a recurring motif in a multitude of approved and experimental drugs, a testament to its favorable drug-like properties.[1][2] Its incorporation into a lead molecule can significantly enhance its pharmacokinetic and pharmacodynamic profile.

Key Physicochemical and Biological Properties:

-

Metabolic Stability: The saturated nature of the morpholine ring generally confers resistance to oxidative metabolism, leading to improved in vivo stability and a more predictable pharmacokinetic profile.[3]

-

Aqueous Solubility: The presence of the ether oxygen and the basic nitrogen atom enhances the hydrophilicity of the molecule, often improving aqueous solubility, which is a critical parameter for drug formulation and bioavailability.[3]

-

Hydrogen Bonding Capability: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, particularly the hinge region of kinases.[4]

-

pKa Modulation: The nitrogen atom in the morpholine ring has a pKa of approximately 8.7, which allows it to be protonated at physiological pH, potentially influencing cell permeability and target engagement.[3]

-

Scaffold for Diverse Substitutions: The morpholine ring serves as a versatile and synthetically accessible building block, allowing for the facile introduction of various substituents to optimize potency and selectivity.[2]

These advantageous properties have propelled the morpholine scaffold to the forefront of drug discovery efforts across multiple therapeutic areas.[5]

Morpholine in Oncology: A Focus on Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention. The morpholine scaffold has been extensively utilized in the development of potent and selective kinase inhibitors.[6]

The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Progression

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a frequent event in a wide range of human cancers.[8] Morpholine-containing compounds have been successfully developed as inhibitors of key kinases within this pathway.

The morpholine moiety in these inhibitors often plays a crucial role in binding to the ATP-binding pocket of the kinase. Specifically, the oxygen atom of the morpholine ring can form a key hydrogen bond with the backbone amide of a conserved valine residue in the hinge region of the kinase, an interaction that is critical for potent inhibition.[9]

Key Morpholine-Based PI3K/mTOR Inhibitors

| Compound | Target(s) | IC50 | Therapeutic Area |

| PKI-587 | PI3Kα, mTOR | 0.4 nM (PI3Kα), 1.6 nM (mTOR) | Cancer |

| ZSTK474 | Pan-Class I PI3K | 37 nM (PI3Kα) | Cancer |

| Gedatolisib (PF-05212384) | PI3K, mTOR | 0.4 nM (PI3Kα), 1.6 nM (mTOR) | Cancer |

Data compiled from various sources.[7][9]

Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-based compounds.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[10] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[10]

Gefitinib (Iressa®) , an approved drug for the treatment of NSCLC, features a morpholine moiety in its structure.[11] Gefitinib acts as a selective inhibitor of EGFR tyrosine kinase by competing with ATP for its binding site in the intracellular domain of the receptor.[12][13] This inhibition blocks the downstream signaling pathways that drive tumor growth and survival.[10][14] The morpholine group in gefitinib contributes to its overall physicochemical properties and helps to correctly orient the molecule within the ATP-binding pocket of EGFR.[15]

DNA-Dependent Protein Kinase (DNA-PK)

DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that plays a crucial role in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK can sensitize cancer cells to the cytotoxic effects of ionizing radiation and certain chemotherapeutic agents.[16]

Several potent and selective DNA-PK inhibitors incorporating a morpholine scaffold have been developed.[16][17] For instance, NU7441 (2-(Morpholin-4-yl)-benzo[h]chromen-4-one) is a highly potent DNA-PK inhibitor with an IC50 in the nanomolar range.[16] The morpholine ring in these compounds is a key pharmacophoric element that contributes to their high affinity and selectivity for DNA-PK.[16]

Morpholine in Neurodegenerative Disorders: Modulating Key Enzymatic Activities

The morpholine scaffold is also a valuable pharmacophore for the development of therapeutic agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[18] Its ability to cross the blood-brain barrier, a critical requirement for CNS-active drugs, makes it an attractive starting point for the design of neuroprotective compounds.[18]

Cholinesterase Inhibition for Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Morpholine derivatives have been investigated as potential cholinesterase inhibitors.[18] The morpholine ring can interact with the active site of these enzymes and can be functionalized to enhance binding affinity and selectivity.[18]

Monoamine Oxidase (MAO) Inhibition for Parkinson's Disease and Depression

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic approach for Parkinson's disease, while MAO-A inhibitors are used as antidepressants. Morpholine-based compounds have shown promise as selective inhibitors of both MAO-A and MAO-B.[18]

Secretase Inhibition in Alzheimer's Disease

The accumulation of amyloid-beta (Aβ) peptides in the brain is a pathological hallmark of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. Morpholine derivatives have been designed to inhibit these secretases, thereby reducing the production of neurotoxic Aβ peptides.[18][19] The morpholine scaffold can be strategically positioned to interact with the active site of these enzymes.[8]

Morpholine in Infectious Diseases: A Versatile Scaffold for Antimicrobial Agents

The morpholine ring is present in several antimicrobial agents, highlighting its utility in combating infectious diseases.[20]

Bacterial Protein Synthesis Inhibition: The Case of Linezolid